5-(4-羧基苯基)烟酸

描述

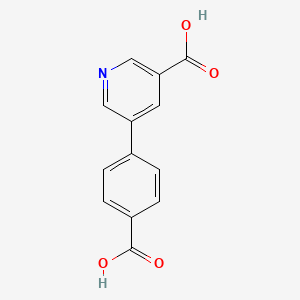

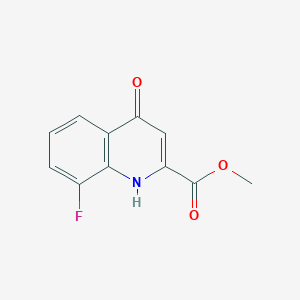

5-(4-Carboxyphenyl)nicotinic acid is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(4-Carboxyphenyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Carboxyphenyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

配位聚合物

该化合物由于其结构的灵活性,可以作为通用的配位配体,它可以表现出多种配位模式。这使得它可用于构建在材料科学中具有潜在应用的配位聚合物 .

发光探针

它可作为金属有机框架 (MOF) 的构建模块,可以通过后合成修饰来创建灵敏的开启式比率发光探针,用于检测诸如硫化氢 (H2S) 之类的气体 .

光子材料

该化合物中的羧酸盐功能允许进行诸如配位和共轭之类的修饰,从而提高光子材料中使用的巨环的效率 .

光诱导氧气生成

属性

IUPAC Name |

5-(4-carboxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-11(13(17)18)7-14-6-10/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUGZZHMSXYXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687452 | |

| Record name | 5-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597565-52-1 | |

| Record name | 5-(4-Carboxyphenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597565-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-(4-Carboxyphenyl)nicotinic acid contribute to the formation of metal-organic frameworks, and what are the potential advantages of the resulting structures?

A1: 5-(4-Carboxyphenyl)nicotinic acid functions as a versatile, multidentate ligand in the synthesis of MOFs. [, ] The molecule possesses three potential binding sites: two carboxylic acid groups and one nitrogen atom within the pyridine ring. This allows it to bridge metal ions, forming extended, porous network structures. [, ] The resulting MOFs exhibit distinct properties depending on the chosen metal ion and synthesis conditions. For example, researchers have successfully synthesized MOFs with cobalt ions, demonstrating interesting magnetic properties and potential applications in sorption. [] Additionally, a copper-based MOF incorporating this ligand showed structural similarities to the semiconductor MoS2, opening possibilities for applications in electronic materials. []

Q2: Can you elaborate on the different structural characteristics observed in MOFs constructed with 5-(4-Carboxyphenyl)nicotinic acid and their potential implications?

A2: Research has revealed that 5-(4-Carboxyphenyl)nicotinic acid can lead to diverse MOF architectures. In one study, the reaction with cobalt ions produced two distinct 3D frameworks, each with a (3,6)-connected topology but differing in chirality and pore arrangements. [] One framework exhibited chiral, helical channels, while the other presented an achiral structure. These distinct structural features can influence the material's properties and potential applications, such as selective sorption, catalysis, or enantioselective separations. [] Another study demonstrated the formation of a layered copper-based MOF with structural resemblance to MoS2, suggesting potential in optoelectronic devices. [] This highlights the versatility of 5-(4-Carboxyphenyl)nicotinic acid in constructing MOFs with tailored functionalities by carefully selecting the metal ions and reaction conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate](/img/structure/B1501566.png)